molecular formula C20H23FN4O B2515934 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034318-48-2

2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2515934
CAS No.: 2034318-48-2
M. Wt: 354.429
InChI Key: VBYFRPLNOIBSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a fluorophenyl group, a tetrahydrocinnolinyl moiety, and a piperazinyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoroaniline, 5,6,7,8-tetrahydrocinnoline, and piperazine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Processing: Using large reactors to handle the exothermic reactions safely.

    Continuous Flow Chemistry: For more efficient and controlled synthesis.

    Purification: Techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Neuropharmacology: Investigated for its potential as a central nervous system (CNS) agent.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Psychiatric Disorders: Potential therapeutic agent for conditions like schizophrenia and depression.

    Neurological Disorders: Explored for its neuroprotective properties.

Industry

    Pharmaceuticals: Used in the synthesis of drug candidates.

Mechanism of Action

The compound exerts its effects primarily through interaction with CNS receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters like dopamine and serotonin. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)-1-(4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl)ethanone: Similar structure but with a dihydroindene moiety.

    2-(3-Fluorophenyl)-1-(4-(1,2,3,4-tetrahydroisoquinolin-3-yl)piperazin-1-yl)ethanone: Contains a tetrahydroisoquinoline group.

Uniqueness

    Fluorophenyl Group: Provides unique electronic properties that can influence receptor binding affinity.

    Tetrahydrocinnolinyl Moiety: Offers distinct steric and electronic characteristics compared to other similar compounds.

    Piperazinyl Ethanone Structure: Enhances the compound’s ability to cross the blood-brain barrier, making it particularly useful in CNS applications.

This detailed overview provides a comprehensive understanding of 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(3-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFRPLNOIBSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.